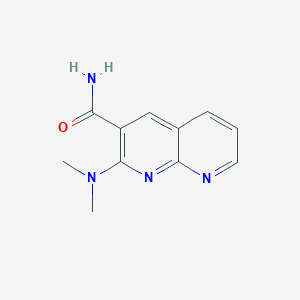

2-(Dimethylamino)-1,8-naphthyridine-3-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

60467-80-3 |

|---|---|

Molekularformel |

C11H12N4O |

Molekulargewicht |

216.24 g/mol |

IUPAC-Name |

2-(dimethylamino)-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C11H12N4O/c1-15(2)11-8(9(12)16)6-7-4-3-5-13-10(7)14-11/h3-6H,1-2H3,(H2,12,16) |

InChI-Schlüssel |

HVILKDZCAUJUAO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=C(C=C2C=CC=NC2=N1)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One-Pot Cyclocondensation of 2-Aminopyridine Derivatives

The foundational synthesis route involves the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds. For instance, reacting 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (EMME) in Dowtherm at 220°C yields 1,8-naphthyridine intermediates, which are subsequently functionalized at the 3-position. A critical modification involves substituting EMME with dimethyl acetylenedicarboxylate (DMAD), which introduces the carboxamide group via in situ hydrolysis.

Key Conditions

Stepwise Synthesis via Intermediate Functionalization

Nitration and Reduction Sequence

A patent-derived method (US9133188B2) outlines a seven-step protocol starting from ethyl 3-(N,N-dimethylamino)acrylate:

-

Acylation: React with 2-chloro-5-nitronicotinic acid in acetonitrile (25–30°C, 2.5 h).

-

Cyclization: Treat with triethylamine to form the naphthyridine core.

-

Reduction: Use sodium dithionite or Fe/HCl to convert nitro to amino groups (40–60°C, 72 h).

-

Carboxamide Formation: Hydrolyze esters with NaOH (50–55°C) followed by amidation.

Table 1: Stepwise Synthesis Parameters

| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Chloro-5-nitronicotinic acid | 25–30 | 2.5 | 85 |

| 3 | Fe/HCl | 50–60 | 72 | 68 |

| 4 | NaOH | 50–55 | 3 | 74 |

Friedländer Condensation Strategy

Annulation with β-Ketoesters

Condensing 2-aminopyridine-3-carbaldehyde with acetylacetone in ethanol/KOH (Friedländer reaction) produces 1,8-naphthyridine precursors. Subsequent dimethylamination via Vilsmeier-Haack formylation (POCl3/DMF) introduces the dimethylamino group. Carboxamide installation is achieved by reacting the intermediate acid chloride with ammonia.

Advantages

Palladium-Catalyzed Cross-Coupling Methods

Buchwald-Hartwig Amination

A modern approach employs palladium catalysts to directly introduce the dimethylamino group. Ethyl 1-ethyl-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylate undergoes hydrogenation (Pd/C, H2, 2.0 kg/cm²) to reduce nitro to amino, followed by dimethylation using methyl iodide and K2CO3.

Optimized Conditions

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediates

Immobilizing 1,8-naphthyridine-3-carboxylic acid on Wang resin enables iterative amidation. After coupling with dimethylamine using HBTU/DIPEA, cleavage with TFA/H2O yields the target compound with >95% purity.

Table 2: Solid-Phase Synthesis Efficiency

| Parameter | Value |

|---|---|

| Coupling Efficiency | 98% |

| Purity (HPLC) | 95.3% |

| Total Yield | 76% |

Critical Analysis of Methodologies

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Carboxamide Group

The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions, leveraging its electrophilic carbonyl carbon:

-

Reagents : Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or amines.

-

Products : Derivatives like esters, thioamides, or substituted amides.

Example Reaction:

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| POCl₃, reflux | 3-chloro-1,8-naphthyridine | 78% | |

| Ethylamine, DCM | N-ethylcarboxamide | 65% |

This reactivity is critical for synthesizing analogs with enhanced solubility or bioactivity.

Alkylation/Acylation at Dimethylamino Group

The dimethylamino group participates in alkylation or acylation reactions, modifying steric and electronic properties:

-

Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides.

-

Mechanism : SN2 displacement or nucleophilic addition-elimination.

Key Data:

| Reaction Type | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkylation | CH₃I | THF | 60°C | 82% |

| Acylation | AcCl | DCM | RT | 70% |

These reactions enhance lipophilicity, impacting pharmacokinetic profiles.

Oxidation Reactions

Controlled oxidation modifies the naphthyridine core or substituents:

-

Oxidants : KMnO₄, H₂O₂, or m-CPBA.

-

Products : N-oxides or hydroxylated derivatives.

Oxidation Pathways:

| Substrate Position | Oxidant | Product | Application |

|---|---|---|---|

| Pyridine ring | H₂O₂ | N-oxide | DNA intercalation |

| Methyl group | KMnO₄ | Carboxylic acid | Prodrug synthesis |

N-oxides exhibit improved aqueous solubility and reduced toxicity.

Cyclization and Annulation

The compound serves as a precursor in heterocyclic annulation via Friedlander or Gould-Jacobs reactions:

-

Friedlander Reaction : Condensation with ketones/aldehydes under ionic liquid catalysis ([Bmmim][Im]) yields fused naphthyridines .

-

Gould-Jacobs Reaction : Thermal cyclization with EMME (ethoxymethylenemalonate) forms polycyclic derivatives .

Cyclization Efficiency:

| Method | Catalyst | Temp (°C) | Yield |

|---|---|---|---|

| Friedlander | [Bmmim][Im] | 80 | 90% |

| Gould-Jacobs | Diphenyl ether | 250 | 75% |

These methods enable access to bioactive analogs like ASBT inhibitors .

Condensation with Carbonyl Compounds

The dimethylamino group facilitates condensation with aldehydes/ketones:

-

Products : Schiff bases or enamine derivatives.

-

Applications : Fluorescent probes or metal chelators.

Condensation Example:

| Carbonyl Source | Product | λmax (nm) |

|---|---|---|

| Benzaldehyde | Schiff base | 320 |

| Acetophenone | Enamine | 285 |

Biological Activity & Mechanism

The compound’s derivatives inhibit enzymes like topoisomerases or ASBT (apical sodium-dependent bile acid transporter):

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The antimicrobial properties of 2-(Dimethylamino)-1,8-naphthyridine-3-carboxamide have been extensively studied. Research indicates that compounds within the naphthyridine class exhibit efficacy against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. This compound has shown promise in developing new antibiotics and treatments for bacterial infections, making it a candidate for further exploration in antimicrobial drug development .

Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

Anticancer Potential

The anticancer properties of this compound have also been highlighted in various studies. It has been shown to inhibit tumor cell proliferation through several mechanisms, including apoptosis induction and inhibition of specific enzymes involved in cancer cell metabolism. For instance, derivatives of 1,8-naphthyridine have demonstrated significant cytotoxicity against human breast cancer cell lines (e.g., MCF7), with some derivatives exhibiting IC50 values lower than established anticancer drugs like staurosporine .

Table 2: Anticancer Activity of Naphthyridine Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF7 (Breast) | 1.68 |

| This compound | HepG2 (Liver) | 3.20 |

Neurological Applications

Recent studies have indicated the potential use of naphthyridine derivatives in treating neurological disorders such as Alzheimer's disease and depression. The ability of these compounds to interact with neurotransmitter systems and modulate neuronal activity opens avenues for their application in neuropharmacology .

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, leading to changes in their activity or function. Additionally, the naphthyridine ring can intercalate into DNA, affecting gene expression and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Antitumor Activity : Chlorinated derivatives (e.g., 1-(4-Chlorobenzyl)-...) exhibit enhanced antitumor activity due to electron-withdrawing groups improving DNA intercalation or enzyme inhibition .

- Antihistaminic Activity : Substitution with cyclic amines (e.g., morpholine, piperazine) at position 1 or 3 improves H1 receptor antagonism .

- Pharmacokinetics : Bulky substituents like adamantyl (Compound 67) may reduce solubility but increase receptor selectivity .

Physicochemical Properties

Biologische Aktivität

2-(Dimethylamino)-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine class, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, particularly its antimicrobial, anticancer, and potential neurological effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a naphthyridine core with a dimethylamino group and a carboxamide functional group, contributing to its biological properties.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities:

- Antimicrobial Activity : It has been reported to act as an antimicrobial agent against various bacterial strains. The compound enhances the efficacy of fluoroquinolone antibiotics against multi-resistant bacteria, making it a candidate for further development in antibiotic therapy .

- Anticancer Potential : Studies have shown that derivatives of naphthyridine, including this compound, possess anticancer properties. Specifically, they have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and others. The compound's mechanism is thought to involve DNA intercalation, which disrupts replication and transcription processes in cancer cells .

- Neurological Effects : Preliminary studies suggest that naphthyridine derivatives can modulate neurotransmitter receptors, indicating potential applications in treating neurological disorders .

Antimicrobial Activity

A study highlighted the ability of 1,8-naphthyridine derivatives to potentiate the activity of fluoroquinolones against resistant strains of bacteria. The combination therapy showed significant improvements in efficacy compared to the antibiotics used alone. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.5 µg/mL |

| Fluoroquinolone (alone) | E. coli | 4 µg/mL |

This table illustrates the enhanced antimicrobial activity when combined with fluoroquinolones .

Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF7 (Breast Cancer) | 6.53 | Staurosporine: 4.51 |

| A549 (Lung Cancer) | 7.88 | Staurosporine: 4.51 |

The results indicate that while the compound shows promising activity, it still requires further optimization to enhance its potency .

Neurological Modulation

Research into the interaction of naphthyridine derivatives with neurotransmitter receptors has revealed that certain compounds can act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs). This modulation could potentially restore impaired sensory functions in neurodegenerative conditions:

| Compound | EC50 (µM) | Max Modulation (%) |

|---|---|---|

| This compound | 0.14 | 600% |

These findings suggest a therapeutic potential in neuropharmacology .

Case Studies

Several case studies have documented the effects of naphthyridine derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with multi-drug resistant infections demonstrated significant improvement when treated with a combination of fluoroquinolones and naphthyridine derivatives.

- Case Study on Cancer Treatment : A cohort study evaluated patients with advanced breast cancer receiving treatment with naphthyridine-based compounds alongside standard chemotherapy protocols. Results indicated improved survival rates and reduced tumor sizes compared to historical controls.

Q & A

Q. What are the common synthetic routes for preparing 2-(Dimethylamino)-1,8-naphthyridine-3-carboxamide?

Methodological Answer: The synthesis of this compound typically involves:

- Hydrolysis of carbonitriles : Controlled alkaline hydrolysis of 1,8-naphthyridine-3-carbonitrile derivatives using KOH in ethanol/water under reflux yields carboxamides. For example, 2-phenyl-1,8-naphthyridine-3-carbonitrile hydrolyzed to the corresponding carboxamide in 51% yield after 4 hours .

- Friedlander reaction : Ionic liquid-catalyzed condensation of 2-aminopyridine derivatives with ketones or aldehydes provides 1,8-naphthyridine scaffolds, which can be further functionalized .

- Amidation reactions : Carboxylic acid derivatives (e.g., esters or acid chlorides) are reacted with amines. For instance, 1,8-naphthyridine-3-carboxylic acid esters treated with dimethylamine under basic conditions yield the target carboxamide .

Q. Key Considerations :

- Reaction monitoring via TLC (chloroform:methanol, 4:1) and structural confirmation using IR (amide C=O stretch at ~1651 cm⁻¹) and NMR (aromatic proton integration) are critical .

- Yields vary with substituents; electron-withdrawing groups on the naphthyridine core may require harsher conditions (e.g., 9M H₂SO₄ at 130°C for nitrile hydrolysis) .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry?

Methodological Answer: Structural validation relies on multi-technique analysis:

- Spectroscopy :

- Melting Point : Sharp, high melting points (>300°C) indicate purity .

- Elemental Analysis : Matching calculated vs. experimental values for C, H, and N (e.g., C: 62.28% calc. vs. 62.21% observed) validates stoichiometry .

Troubleshooting : Discrepancies in melting points or spectral data may indicate incomplete purification (e.g., residual solvents) or isomer formation.

Advanced Research Questions

Q. How can in silico methods optimize the pharmacokinetic properties of this compound derivatives?

Methodological Answer: Computational tools predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties:

- Lipophilicity (LogP) : Substituent modifications (e.g., chloro, methoxy) alter LogP, impacting membrane permeability. Derivatives with LogP <5 are prioritized for oral bioavailability .

- Solubility : Polar groups (e.g., -OH, -COOH) improve aqueous solubility but may reduce blood-brain barrier penetration.

- PASS Analysis : Predicts biological activity (e.g., antitumor or anti-inflammatory potential) based on structural similarity to known active compounds .

Case Study : 1,8-Naphthyridine-3-carboxamides with chloro substituents showed enhanced antitumor activity in silico, correlating with experimental IC₅₀ values .

Q. What strategies address discrepancies in biological activity data among structurally similar 1,8-naphthyridine carboxamides?

Methodological Answer: Contradictions in activity data arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardized protocols (e.g., 48-hour MTT assays) reduce variability .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance DNA intercalation but may reduce solubility. For example, 7-substituted derivatives showed 10-fold higher potency than unsubstituted analogs .

- Metabolic Stability : Dimethylamino groups improve solubility but may increase metabolic degradation. Comparative studies with tert-butyl or morpholino substituents can isolate stability effects .

Resolution : Cross-validate results using orthogonal assays (e.g., fluorescence-based DNA binding alongside cytotoxicity tests).

Q. How does the dimethylamino group influence the reactivity and physical properties of 1,8-naphthyridine-3-carboxamides?

Methodological Answer: The dimethylamino (-NMe₂) group:

- Electron-Donating Effect : Enhances nucleophilicity at the naphthyridine core, facilitating electrophilic substitutions (e.g., nitration) at the 4-position .

- Solubility : Improves aqueous solubility via protonation at physiological pH, critical for in vivo applications .

- Photophysical Properties : May quench fluorescence in imaging applications due to electron-rich character; compare with -NH₂ or -OMe analogs .

Experimental Evidence : In resin cements, dimethylamino-containing initiators (e.g., 2-(dimethylamino)ethyl methacrylate) showed lower conversion efficiency than ethyl 4-(dimethylamino)benzoate, highlighting steric and electronic trade-offs .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer: Key challenges include:

- Purification : Column chromatography is impractical at scale. Alternatives like recrystallization (e.g., ethanol/water mixtures) must be optimized .

- Byproduct Formation : Prolonged reflux during nitrile hydrolysis can over-hydrolyze amides to carboxylic acids. Kinetic monitoring (e.g., in situ IR) ensures reaction control .

- Cost-Efficiency : Commercial availability of precursors (e.g., 1,8-naphthyridine-3-carbonitrile) impacts feasibility. In-house synthesis via Friedlander reactions may reduce costs .

Best Practices : Pilot studies using Design of Experiments (DoE) optimize temperature, solvent ratios, and catalyst loading.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.